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(bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative that serves
as a versatile building block in organic synthesis. Its trifunctional nature, featuring a pyridine
core substituted with a bromine atom, a bromomethyl group, and a fluorine atom, offers
multiple reaction sites for the construction of complex molecules. This unique combination of
reactive moieties makes it a valuable intermediate in the synthesis of novel compounds for
pharmaceutical and agrochemical research. The presence of the fluorine atom can significantly
influence the physicochemical properties of the resulting molecules, such as their basicity,
lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide
provides a comprehensive overview of the known physical and chemical properties of 6-
Bromo-2-(bromomethyl)-3-fluoropyridine, along with detailed experimental protocols and
potential research applications.

Core Compound Properties
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The fundamental physicochemical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
are summarized in the table below. It is important to note that while some properties have been
experimentally determined and are available from commercial suppliers, others, such as the
melting and boiling points, are not readily available in the public domain.

Property Value Source
Molecular Formula CeHaBrzFN [1]
Molecular Weight 268.911 g/mol [1]

CAS Number 1187836-89-0 [1]
Appearance Not specified in literature -
Melting Point Not available -

Boiling Point Not available -

Soluble in DMSO. A protocol
for preparing a 2.5 mg/mL
- suspended solution in a
Solubility ) MedChemExpress
vehicle of DMSO, PEG300,
Tween-80, and saline is

available.[2]

Spectral Data

While specific spectral data files for 6-Bromo-2-(bromomethyl)-3-fluoropyridine are not
publicly available, analytical data including tH NMR (Proton Nuclear Magnetic Resonance) and
LCMS (Liquid Chromatography-Mass Spectrometry) are obtainable from commercial suppliers
upon request. Based on the structure of the molecule, the following spectral characteristics can
be anticipated:

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring and a characteristic singlet for the methylene protons of the
bromomethyl group. The coupling patterns and chemical shifts of the aromatic protons will be
influenced by the positions of the bromine and fluorine substituents.
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13C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the
pyridine ring and one for the bromomethyl carbon. The chemical shifts will be indicative of
the electronic environment of each carbon atom.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a
compound containing two bromine atoms (*°Br and 8!Br in approximately 1:1 natural
abundance), resulting in prominent M, M+2, and M+4 peaks.

Chemical Properties and Reactivity

The reactivity of 6-Bromo-2-(bromomethyl)-3-fluoropyridine is dictated by its three key
functional groups:

Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions.
The carbon atom of the CH2Br group is electrophilic and will readily react with a wide range
of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity allows for
the facile introduction of diverse side chains and the construction of larger molecular
scaffolds.

Bromo Group on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is
amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki,
Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming
carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and
heteroaryl structures.

Fluoropyridine Core: The fluorine atom at the 3-position influences the electronic properties
of the pyridine ring, generally making it more electron-deficient. This can affect the reactivity
of the other substituents and the overall properties of the molecule. Fluorinated pyridines are
known to have reduced basicity compared to their non-fluorinated analogs.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for 6-Bromo-2-(bromomethyl)-3-fluoropyridine
is not explicitly described in the available literature, a plausible synthetic route can be devised
based on general organic chemistry principles and published methods for related compounds.
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Proposed Synthesis of 6-Bromo-2-(bromomethyl)-3-
fluoropyridine

A potential synthetic pathway could start from a commercially available precursor, such as 6-
bromo-3-fluoro-2-methylpyridine. The synthesis would involve the radical bromination of the
methyl group.

Reaction Scheme:

N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN) 6-Bromo-3-fluoro-2-methylpyridine
Carbon tetrachloride (CCl4), Reflux

Radical Bromination _ |

6-Bromo-2-(bromomethyl)-3-fluoropyridine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6-Bromo-2-(bromomethyl)-3-fluoropyridine.
Detailed Methodology:
o Materials:

o 6-Bromo-3-fluoro-2-methylpyridine

o N-Bromosuccinimide (NBS)

o Azobisisobutyronitrile (AIBN)

o Carbon tetrachloride (CCl4), anhydrous

o Saturated aqueous sodium bicarbonate solution

o Brine

o Anhydrous magnesium sulfate

o Solvents for chromatography (e.g., hexane, ethyl acetate)

e Procedure:
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1. To a solution of 6-bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous carbon
tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of
azobisisobutyronitrile (AIBN).

2. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Upon completion of the reaction, cool the mixture to room temperature and filter to remove
the succinimide byproduct.

4. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and
brine.

5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

6. Purify the crude product by column chromatography on silica gel using an appropriate
solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product,
6-Bromo-2-(bromomethyl)-3-fluoropyridine.

e Characterization:

o Confirm the structure of the purified product using *H NMR, 3C NMR, and mass
spectrometry.

Applications in Research and Drug Discovery

Halogenated pyridines are important scaffolds in medicinal chemistry. While there are no
specific biological activities reported for 6-Bromo-2-(bromomethyl)-3-fluoropyridine, its
structural features suggest its potential as a key intermediate in the development of novel
therapeutic agents. Similar pyridine-containing molecules have been investigated as kinase
inhibitors and for their application in Proteolysis Targeting Chimeras (PROTACS).

The following diagram illustrates a logical workflow for utilizing 6-Bromo-2-(bromomethyl)-3-
fluoropyridine in a drug discovery program.
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Synthesis & Library Generation

6-Bromo-2-(bromomethyl)-3-fluoropyridine

.

(e.g., with amines

Nucleophilic Substitution
, alcohols)

:

Diverse Compound Library

(e.g., Suzuki, Buchwald-Hartwig)

Cross-Coupling Reactions

Screening & H

it Identification

High-Throughput Screening
(e.g., kinase assays)

Hit Compounds

Lead Opt
y

imization

Structure-Activity Relationship (SAR) Studies

ADME/Tox Profiling

l

Lead Candidate

Preclinical Development

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b8053173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8053173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A logical workflow for the application of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
in drug discovery.

Safety and Handling

As with all halogenated organic compounds, 6-Bromo-2-(bromomethyl)-3-fluoropyridine
should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal
protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all
times. For detailed safety information, it is recommended to consult the Safety Data Sheet
(SDS) provided by the supplier.

Conclusion

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a valuable and versatile synthetic intermediate
with significant potential for application in the fields of medicinal chemistry and materials
science. Its unique combination of reactive functional groups allows for the strategic and
efficient synthesis of a wide array of complex molecules. While some of the fundamental
physical properties of this compound are yet to be reported in the literature, its utility as a
building block is evident from the reactivity of its constituent parts. This guide provides a
foundation for researchers to understand and effectively utilize 6-Bromo-2-(bromomethyl)-3-
fluoropyridine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8053173#physical-and-chemical-properties-of-6-
bromo-2-bromomethyl-3-fluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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